2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride
Description
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHOOXNPTOJEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with imidazo[1,2-a]pyridine as the core structure.
Sulfonylation: The sulfonyl fluoride group is introduced at the third position through sulfonylation reactions. This can be done using reagents like sulfuryl fluoride or sulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Synthetic Organic Chemistry
Key Intermediate in Synthesis
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride serves as a crucial intermediate in the synthesis of various imidazopyridine derivatives. These derivatives are pivotal in developing compounds with diverse functionalities. For instance, it has been identified as an essential precursor in the synthesis of imazosulfuron, a low-toxicity herbicide belonging to the sulfonylurea class.
Reactivity and Electrophilic Nature
The compound exhibits significant electrophilic reactivity due to the presence of both the chloro and sulfonyl fluoride groups. This property makes it suitable for various nucleophilic substitution reactions, allowing for the formation of complex molecules that can be tailored for specific applications in medicinal chemistry and agrochemicals.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that derivatives synthesized from this compound exhibit promising biological activities. For example, recent studies have explored its potential as an anticancer agent. Novel Schiff bases derived from this compound were tested against A-498 (kidney carcinoma) and A-549 (lung carcinoma) cell lines, showing significant inhibition rates . This suggests that compounds based on this sulfonyl fluoride could lead to new cancer therapies.
Antimicrobial Properties
In addition to anticancer activity, there is evidence suggesting that this compound may possess antibacterial and antifungal properties. The synthesized analogs demonstrated moderate to good antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans . This broad spectrum of activity underscores its potential as a therapeutic agent against infectious diseases.
Biological Research
Inhibition Studies
Sulfonyl fluorides like this compound have been studied for their ability to inhibit specific enzymes. For instance, sulfonyl fluorides are known inhibitors of fatty acid amide hydrolase (FAAH), which plays a role in various physiological processes including pain modulation and inflammation . The selective inhibition of FAAH by compounds containing sulfonyl fluoride groups highlights their utility in pharmacological studies.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Schiff bases derived from this compound showed significant inhibition against A-498 and A-549 cell lines (GI50 < 10 µM) | Potential development of new cancer therapeutics |
| Antimicrobial Properties | Moderate to good activity against bacterial strains (S. aureus, E. coli) and fungal strains (C. albicans) | Possible use as an antimicrobial agent |
| Enzyme Inhibition | Inhibitory effects on fatty acid amide hydrolase with low off-target effects | Useful for exploring therapeutic targets related to pain and inflammation |
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as proteases and kinases by binding to their active sites and blocking their activity.
Molecular Pathways: It affects various cellular pathways, including signal transduction and metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride and related compounds:
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group exhibits superior hydrolytic stability compared to the chloride analog, making it preferable for applications requiring prolonged shelf-life or controlled reactivity .
- Substituent Effects : The 2-chloro substituent enhances electrophilicity at position 3, facilitating nucleophilic substitutions. In contrast, 6-bromo derivatives (e.g., 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride) may exhibit altered electronic profiles due to bromine’s polarizability .
Biological Activity
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine class, which is known for various biological activities. Its structure includes a chloro group and a sulfonyl fluoride moiety, which are significant for its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation.
Table 1: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| U-937 (Monocytic Leukemia) | 12.5 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes and pathways related to cancer cell survival. For instance, it has been reported to inhibit the activity of certain kinases involved in cell proliferation and survival signaling pathways.
Study on Apoptosis Induction
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating DNA fragmentation characteristic of apoptotic cells.
Figure 1: Flow Cytometry Analysis of MCF-7 Cells Treated with this compound
Flow Cytometry Results
Note: Placeholder for actual flow cytometry results.
In Vivo Studies
In vivo studies using animal models have also shown promising results. Administration of the compound led to tumor regression in xenograft models, further supporting its potential as an anticancer therapeutic agent.
Antimicrobial Properties
Beyond its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties . It has shown activity against various bacterial strains, indicating a broader spectrum of biological activity.
Table 2: Antimicrobial Activity of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
